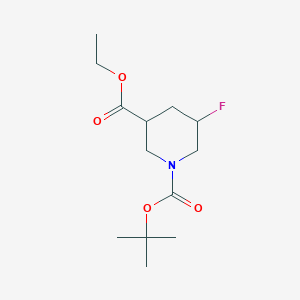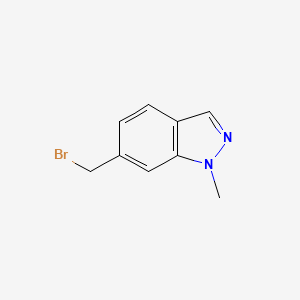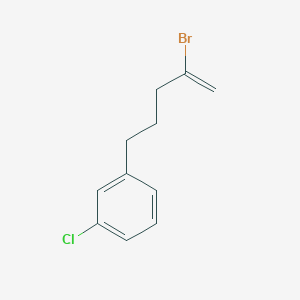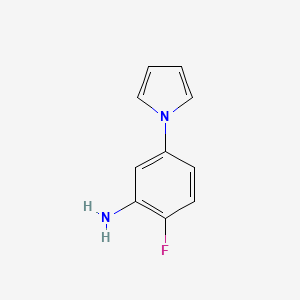
2-fluoro-5-(1H-pyrrol-1-yl)aniline
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Chemical Sensing and Molecular Recognition
Fluorinated pyrrole derivatives, including those similar to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been studied for their applications in chemical sensing and molecular recognition. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives have shown augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. These compounds can act as neutral anion receptors with significantly improved binding affinities compared to their non-fluorinated counterparts, indicating their potential utility in the development of sensitive and selective chemical sensors (Anzenbacher et al., 2000).
Fluorescent Chemosensors for Metal Ions
Pyrrolo[3,4-c]pyridine-based fluorophores, which share structural similarities with 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been synthesized and demonstrated to act as efficient fluorescent chemosensors for metal ions such as Fe3+ and Fe2+. These compounds exhibit high selectivity and sensitivity in the nanomolar range, making them suitable for applications in metal ion sensing and imaging in biological systems (Maity et al., 2018).
Drug Discovery and Medicinal Chemistry
Fluorinated anilines and pyrroles are frequently explored in drug discovery and medicinal chemistry for their potential biological activities. For example, derivatives structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline have been investigated as c-Met kinase inhibitors in the context of cancer research. Docking and quantitative structure-activity relationship (QSAR) studies on such compounds provide valuable insights into the molecular features contributing to high inhibitory activity, illustrating their relevance in the design and optimization of new therapeutic agents (Caballero et al., 2011).
Environmental Monitoring
The analysis of aniline derivatives, including those structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, in environmental waters has been performed using advanced chromatographic techniques. These studies highlight the importance of such compounds in environmental monitoring and the assessment of water quality, emphasizing their role in detecting and quantifying trace levels of pollutants (Djozan & Faraj-Zadeh, 1995).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.
Propiedades
IUPAC Name |
2-fluoro-5-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWVEMZXMMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(1H-pyrrol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



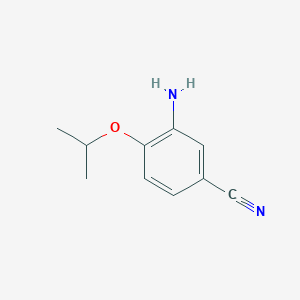
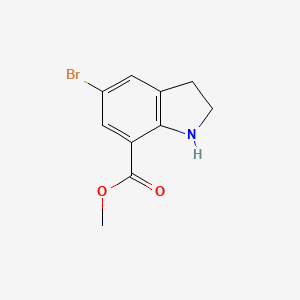
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
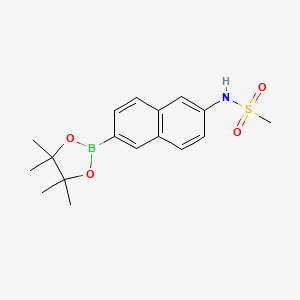
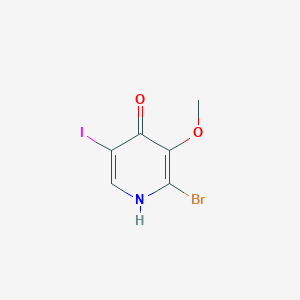
![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)

![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
